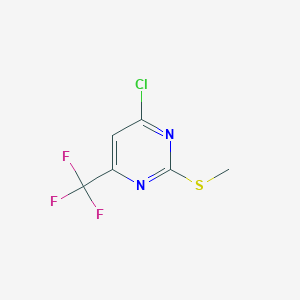
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
説明
The compound "4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine. Pyrimidine derivatives are known for their importance in medicinal and pharmaceutical applications due to their presence in many biologically active molecules .
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves reactions with various alkylating agents or nucleophiles. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was achieved, and further reactions with chloroacetic acid derivatives led to the formation of thieno[2,3-d]pyrimidines . Additionally, the reaction of 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with nitriles produced 4-(2-diethylaminovinyl)pyrimidines, which could be further modified to obtain monoprotonated or neutral pyrimidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques and quantum chemical calculations. For example, the structure of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones was confirmed by NMR spectroscopy and X-ray structural analysis . Similarly, the crystal structure of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester was determined, revealing the presence of weak but significant intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and application in drug design. For instance, 5-allylpyrimidine-4-ones reacted with arylsulfenyl chlorides to form compounds that could cyclize into different fused pyrimidine systems . The chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)uracils led to chlorinated pyrimidine diones, which could react further with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, along with quantum chemical calculations, provides insights into the vibrational wave numbers and potential energy distribution of these compounds . The HOMO-LUMO gap, NBO analysis, and molecular electrostatic potential maps are crucial for understanding the electronic properties and reactive sites of the molecules . These properties are significant for predicting the behavior of pyrimidine derivatives in biological systems and their potential as chemotherapeutic agents.
科学的研究の応用
Synthesis and Reactions of 6-Methylsulfanyl-2,4-Dithioxo-1,2,3,4-Tetrahydropyrimidine-5-Carbonitrile : This study describes the synthesis and reaction of a pyrimidine derivative, leading to the formation of thieno[2,3-d]pyrimidines and other compounds, highlighting its utility in chemical synthesis (Briel, Franz, & Dobner, 2002).
Synthesis of a Hydrogen-Bond-Degenerate Tricyclic Pyrrolopyrimidine Nucleoside and of its 5′-Triphosphate : This paper discusses the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the chemical versatility of pyrimidine compounds in nucleoside and nucleotide synthesis (Williams, Loakes, & Brown, 1998).
Structural and Spectroscopic Studies on Some Chloropyrimidine Derivatives by Experimental and Quantum Chemical Methods : This research provides insight into the structural and spectral characteristics of chloropyrimidine derivatives, valuable for understanding their chemical properties (Gupta, Sharma, Virdi, & Ram, 2006).
Modification of Pyrrolo[2,3‐d]pyrimidines by C–H Borylation Followed by Cross‐Coupling or Other Transformations : This study highlights the potential of pyrimidine derivatives in developing biologically relevant compounds, such as deazapurine bases, through chemical transformations (Klečka, Slavětínská, & Hocek, 2015).
Inhibitory Effect of Novel Pyrimidines on ATP and ADP Hydrolysis in Synaptosomes from Rat Cerebral Cortex : This paper reports on the biological activity of trihalomethyl-substituted pyrimidines, indicating their potential as inhibitors in neurological studies (Cechin et al., 2003).
Safety And Hazards
特性
IUPAC Name |
4-chloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOORQLLDZBAQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289799 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
16097-63-5 | |
| Record name | 16097-63-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



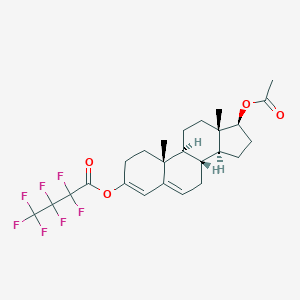
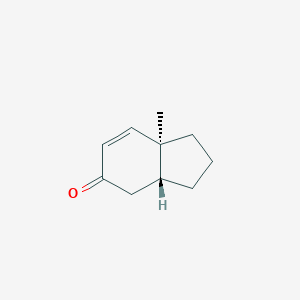
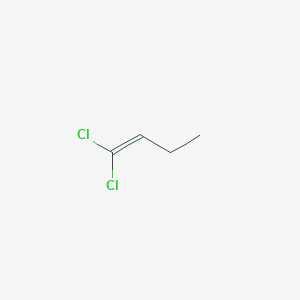

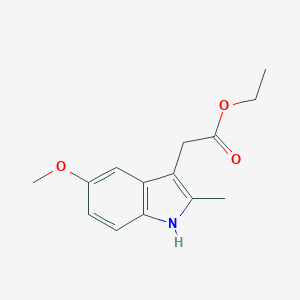

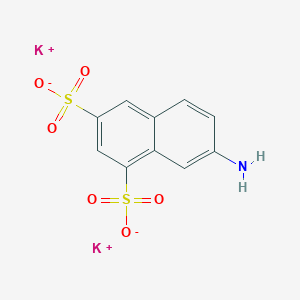
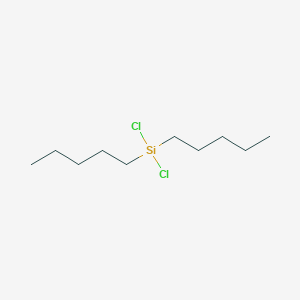
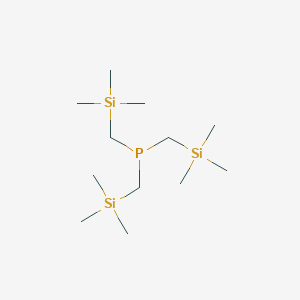
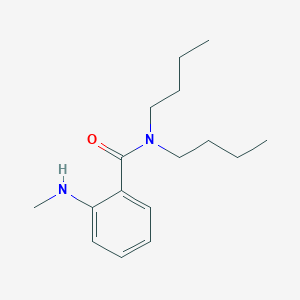
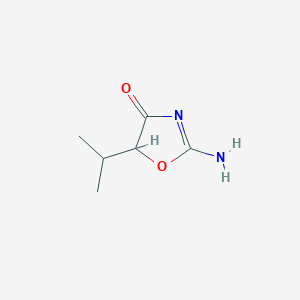
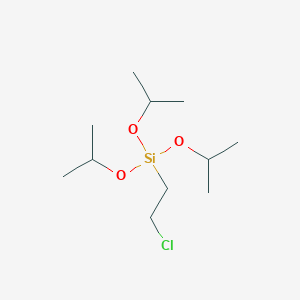
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)